N-(2-ethoxybenzyl)-6-quinoxalinamine
Description
N-(2-ethoxybenzyl)-6-quinoxalinamine is a quinoxaline derivative characterized by a 2-ethoxybenzyl substituent attached to the 6-amino position of the quinoxaline core. Quinoxalines are heterocyclic compounds with a bicyclic structure composed of benzene fused to a pyrazine ring, known for their diverse biological activities, including antimicrobial, anticancer, and receptor-modulating properties .
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]quinoxalin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-21-17-6-4-3-5-13(17)12-20-14-7-8-15-16(11-14)19-10-9-18-15/h3-11,20H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXXCBQLPKCIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=CC3=NC=CN=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Ethoxybenzyl Group: The 2-ethoxybenzyl moiety in this compound likely enhances lipophilicity compared to smaller substituents (e.g., methyl or methoxy groups), improving membrane permeability. This contrasts with brimonidine’s imidazolinyl group, which facilitates strong α2-adrenergic receptor binding via hydrogen bonding .
- Bromine vs. Ethoxybenzyl: Brominated analogs like brimonidine exhibit higher molecular weights and distinct electronic profiles, which correlate with prolonged receptor activation and clinical efficacy in reducing intraocular pressure . The absence of bromine in this compound may reduce off-target toxicity but also limit receptor specificity.
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